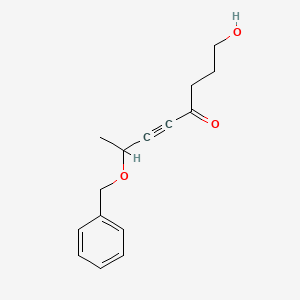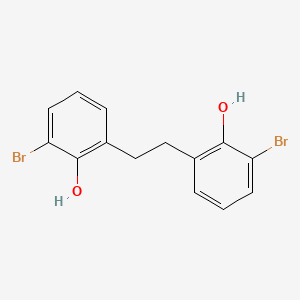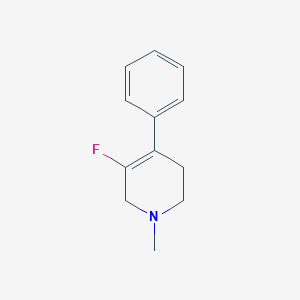![molecular formula C23H24I2OSn B12596509 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane CAS No. 648930-69-2](/img/structure/B12596509.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane is a complex organotin compound that features a biphenyl moiety linked to a pentyl chain, which is further connected to a diiodophenylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common approach is the Ullmann coupling reaction, where two aryl halides are coupled in the presence of a copper catalyst to form the biphenyl core . The biphenyl derivative is then functionalized with a pentyl chain through etherification reactions, often using alkyl halides and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane involves its interaction with molecular targets through its organotin moiety. The compound can bind to biological macromolecules, such as proteins and enzymes, through coordination with tin atoms . This interaction can lead to the inhibition of enzyme activity or disruption of protein function, resulting in various biological effects . The biphenyl group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylsilane: Similar structure but with a silicon atom instead of tin.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylgermane: Similar structure but with a germanium atom instead of tin.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylplumbane: Similar structure but with a lead atom instead of tin.
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane is unique due to its specific combination of a biphenyl moiety, a pentyl chain, and an organotin group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications . The presence of tin atoms allows for unique coordination chemistry and reactivity compared to its silicon, germanium, and lead analogs .
Properties
CAS No. |
648930-69-2 |
|---|---|
Molecular Formula |
C23H24I2OSn |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
diiodo-phenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.C6H5.2HI.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-4-6-5-3-1;;;/h4-6,8-13H,1-3,7,14H2;1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
DITGUHULVIDPND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)

![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
